1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Overview
Description
4-Antipyrinecarboxaldehyde undergoes condensation with 4′ -aminobenzo-15-crown-5- to yield functionalized crown ether.
4-Formyl-antipyrine is a member of pyrazoles and a ring assembly.
Mechanism of Action
Target of Action
It has been reported that the compound shows good binding interaction with targeted amino acids when docked with ampicillin-ctx-m-15 .
Mode of Action
The mode of action of 4-Antipyrinecarboxaldehyde involves interactions at the molecular level. The compound’s HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its targets through these orbitals, leading to changes in the target’s function.
Result of Action
It has been reported that the compound shows good binding interaction with targeted amino acids , which suggests that it may have a significant impact at the molecular level.
Biochemical Analysis
Biochemical Properties
It has been found that the compound can interact with targeted amino acids, as shown in docking studies with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids .
Molecular Mechanism
It is known that the compound can bind to targeted amino acids, suggesting potential enzyme inhibition or activation
Properties
IUPAC Name |
1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYZFYDOEJZMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241720 | |
Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950-81-2 | |
Record name | 4-Formylantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formylantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antipyraldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Antipyrinecarboxaldehyde used in coordination chemistry?
A1: 4-Antipyrinecarboxaldehyde serves as a valuable precursor for synthesizing Schiff bases. These Schiff bases, formed by reacting the aldehyde with various amines, can act as ligands in the formation of metal complexes. For instance, researchers have successfully synthesized and characterized lanthanide complexes with Schiff bases derived from 4-Antipyrinecarboxaldehyde and amines like 2-aminobenzothiazole [] and ethylene diamine []. These complexes have shown promising results for their antibacterial and antifungal activities.
Q2: What are the structural characteristics of 4-Antipyrinecarboxaldehyde and how are they confirmed?
A2: 4-Antipyrinecarboxaldehyde has the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. Its structure is characterized by a pyrazolone ring substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position. The structure is confirmed using various spectroscopic techniques, including FTIR, UV-Vis spectroscopy, 1H-NMR, and mass spectrometry [, ].
Q3: Can you elaborate on the biological activity of compounds derived from 4-Antipyrinecarboxaldehyde?
A3: Studies have shown that incorporating a thiazole moiety into 4-Antipyrinecarboxaldehyde derivatives leads to promising antibacterial and antifungal agents []. This suggests that structural modifications of this compound can significantly impact its biological activity. Furthermore, lanthanide complexes incorporating Schiff bases derived from 4-Antipyrinecarboxaldehyde have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae [, ].
Q4: How does the structure of 4-Antipyrinecarboxaldehyde relate to its activity, particularly regarding metal complex formation?
A4: The presence of both the carbonyl oxygen and the azomethine nitrogen in the Schiff base derived from 4-Antipyrinecarboxaldehyde allows it to act as a bidentate ligand []. This bidentate nature facilitates the formation of stable metal complexes, particularly with lanthanide ions. The specific amine used in forming the Schiff base can further influence the complex's stability and overall properties.
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